6-Fluoro-4-iodo-1H-indole
Overview
Description
6-Fluoro-4-iodo-1H-indole is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . For instance, one study reported the fully automated radiosynthesis of 6- [ 18 F]fluoro-3- (pyridine-3-yl)-1H-indole [ 18 F]4 using a copper-mediated nucleophilic 18 F-fluorination .Molecular Structure Analysis
The molecular formula of this compound is C8H5FIN . The InChI code is 1S/C8H5FIN/c9-5-3-7 (10)6-1-2-11-8 (6)4-5/h1-4,11H .Chemical Reactions Analysis
Indole derivatives have been reported to have diverse pharmacological activities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical and Chemical Properties Analysis
The molecular weight of this compound is 261.03 g/mol . It has a topological polar surface area of 15.8 Ų .Scientific Research Applications
Synthesis and Chemical Properties
6-Fluoro-4-iodo-1H-indole has been studied for its role as a key intermediate in various synthetic processes. For instance, it's been used in the preparation of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. A synthesis involving regioselective iodination and cyclization steps was described, highlighting its importance in creating effective HIV inhibitors (Mayes et al., 2010).
Biological Activity
The biological activities of indole derivatives, including those similar to this compound, are diverse. For example, studies have shown the ability of certain indole derivatives to interfere with the HIV surface protein gp120 and the host cell receptor CD4, suggesting potential applications in HIV treatment (Wang et al., 2003).
Spectroscopy and Physical Chemistry
Fluorinated aromatic compounds, including fluorinated indoles, have been studied using two-dimensional chemical shift correlation spectroscopy. This research provides insights into the magnitudes and signs of coupling constants in these compounds, which is crucial for understanding their electronic structures (Guo & Wong, 1986).
Photophysical Properties
The photophysical properties of fluorinated indoles have been examined, revealing insights into the electronic nature of excited states. The study on 4- and 6-fluoroindole, for instance, showed how the position of the fluorine atom influences the La/Lb mixing in these molecules, which has implications for their optical and electronic properties (Wilke et al., 2017).
Fungicidal Activities
Indole scaffolds, including those with fluorine substitutions, have been explored for their fungicidal activities. Specific fluorinated indole derivatives demonstrated significant inhibition rates against various fungi, suggesting their potential as fungicide scaffolds (Huo et al., 2022).
Catalysis and Regioselectivity
Studies on the catalytic fluoroalkylation of indoles, including fluorinated indoles, highlight the significance of choosing appropriate directing groups for high regioselectivity in chemical reactions. This research is fundamental for understanding the synthesis of complex fluorinated organic compounds (Borah & Shi, 2017).
Mechanism of Action
Target of Action
6-Fluoro-4-iodo-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight (26104) and its lipophilicity (Log Po/w (iLOGP): 189), suggest that it may have good bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Safety and Hazards
While specific safety and hazards information for 6-Fluoro-4-iodo-1H-indole is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
The rapid emergence of drug-resistant tuberculosis is a major challenge to be addressed. Identifying novel targets and drug candidates for tuberculosis is therefore crucial . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . This suggests that 6-Fluoro-4-iodo-1H-indole could potentially be explored in this context in the future.
Properties
IUPAC Name |
6-fluoro-4-iodo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXVMXNISQRMMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646338 | |
Record name | 6-Fluoro-4-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-49-0 | |
Record name | 6-Fluoro-4-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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